In Vivo Anti-Inflammatory Efficacy Without Hyperalgesia or Locomotor Impairment vs. Rolipram and CC6
The structurally related pyrazolo[3,4-d]pyridazin-7-one CC4 (6-benzyl-3-methyl-4-phenyl) demonstrated statistically significant reduction of zymosan-induced paw edema in mice, comparable to rolipram and indomethacin. However, CC4 did not induce hyperalgesia in the formalin test and did not reduce locomotor activity, whereas rolipram induced hyperalgesia and CC6 (a thieno-pyridazinone analog) caused both hyperalgesia and locomotor depression [1]. Because the target compound shares the pyrazolo[3,4-d]pyridazin-7-one core with CC4 but differs in its peripheral substituents (N2-(4-methoxyphenyl)-3,4-dimethyl vs. N6-benzyl-3-methyl-4-phenyl), it is positioned within a subclass of this scaffold that exhibits a favorable dissociation between anti-inflammatory efficacy and neurological adverse effects.
| Evidence Dimension | In vivo anti-inflammatory efficacy and behavioral side-effect profile (mouse model) |
|---|---|
| Target Compound Data | No direct in vivo data available for CAS 63514-96-5. Inference based on shared pyrazolo[3,4-d]pyridazin-7-one core with CC4. |
| Comparator Or Baseline | CC4 (6-benzyl-3-methyl-4-phenylpyrazolo[3,4-d]pyridazin-7(6H)-one): paw edema reduction comparable to rolipram; no hyperalgesia, no locomotor impairment. Rolipram: paw edema reduction; significant hyperalgesia. CC6 (ethyl thieno[2,3-d]pyridazine-2-carboxylate analog): paw edema reduction; significant hyperalgesia and locomotor impairment. |
| Quantified Difference | CC4 vs. rolipram: qualitative difference in hyperalgesia (absent vs. present) and locomotor activity (unchanged vs. reduced). CC4 vs. CC6: qualitative difference in both hyperalgesia and locomotor activity. |
| Conditions | Mouse zymosan-induced paw edema model; mouse formalin test for hyperalgesia; locomotor activity monitoring [1]. |
Why This Matters
A PDE4 inhibitor procurement decision that prioritizes anti-inflammatory efficacy without neurological side effects should favor the pyrazolo[3,4-d]pyridazin-7-one scaffold represented by CC4 and its structural relatives, including the target compound, over rolipram or thieno-pyridazinone analogs.
- [1] Pieretti, S., et al. Local anti-inflammatory effect and behavioral studies on new PDE4 inhibitors. Life Sci. 2006, 79 (8), 791–800. DOI: 10.1016/j.lfs.2006.02.026. View Source
